3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate
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Overview
Description
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the thiazole derivative with isocyanates under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic aromatic substitution reaction.
Sulfonation: The final step involves the sulfonation of the phenyl ring with fluoranesulfonic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may interfere with metabolic pathways, such as those involved in the synthesis of nucleic acids or proteins, leading to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound used in cancer therapy.
Epothilone: Contains a thiazole ring and is used as an anticancer agent.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety, which imparts distinct chemical properties such as increased solubility and reactivity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C11H9FN2O4S2 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[(3-fluorosulfonyloxybenzoyl)amino]-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9FN2O4S2/c1-7-6-13-11(19-7)14-10(15)8-3-2-4-9(5-8)18-20(12,16)17/h2-6H,1H3,(H,13,14,15) |
InChI Key |
TVHRGHNZBIITCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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